2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE
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Overview
Description
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyethyl group and a methyl group, along with an aniline moiety substituted with a propan-2-yloxy group.
Preparation Methods
The synthesis of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 1-methylpiperazine with 2-chloroethyl methyl ether to introduce the methoxyethyl group. This intermediate is then reacted with 2-(propan-2-yloxy)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or aniline moieties are replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has investigated its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aniline moiety can interact with specific binding sites, leading to modulation of biological pathways. The methoxyethyl and propan-2-yloxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparison with Similar Compounds
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can be compared with other piperazine derivatives and aniline compounds. Similar compounds include:
4-(4-Methylpiperazin-1-yl)aniline: Lacks the methoxyethyl and propan-2-yloxy groups, resulting in different chemical properties and biological activities.
2-(Propan-2-yloxy)aniline: Lacks the piperazine ring, leading to different interactions with biological targets.
N-(2-Methoxyethyl)-4-methylpiperazine:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H29N3O2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C17H29N3O2/c1-13(2)22-17-11-14(5-6-16(17)18)20-9-8-19(3)15(12-20)7-10-21-4/h5-6,11,13,15H,7-10,12,18H2,1-4H3 |
InChI Key |
DPJKFPWHNCHLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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